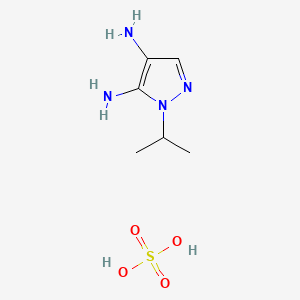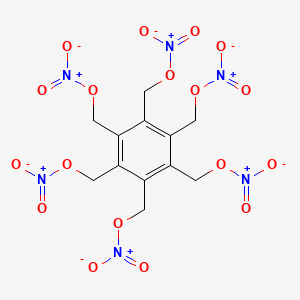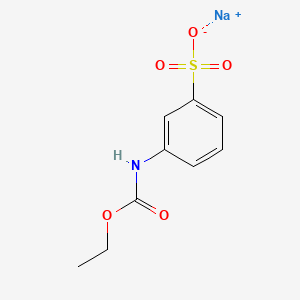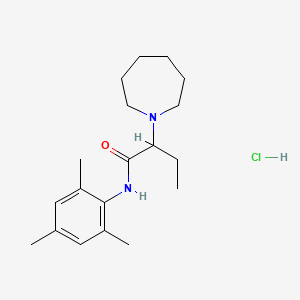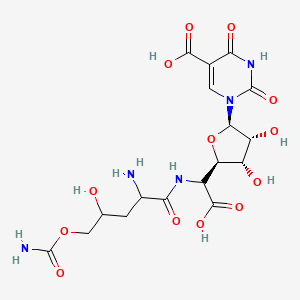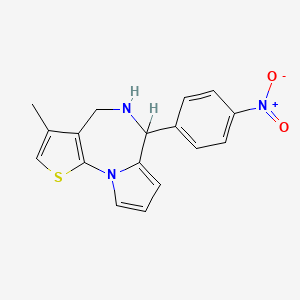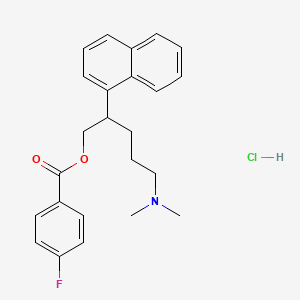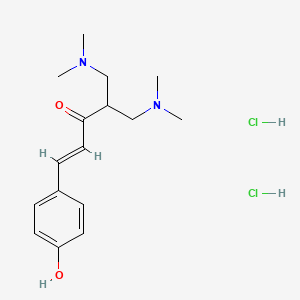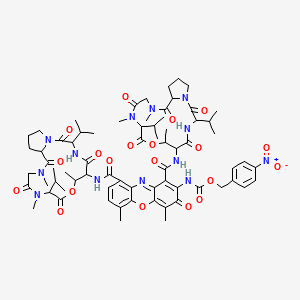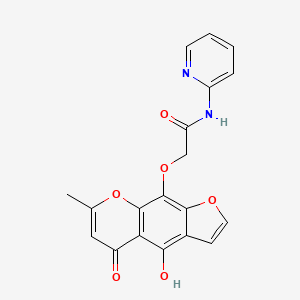
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique molecular structure, which includes a furobenzopyran ring system and a pyridinyl group. Compounds of this nature are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- typically involves multi-step organic reactions. The process may start with the preparation of the furobenzopyran core, followed by the introduction of the pyridinyl group through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridinyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into its biological activity.
Medicine
In medicine, Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-hydroxyphenyl)-: Known for its analgesic and antipyretic properties.
Acetamide, N-(2-pyridinyl)-: Studied for its potential anti-inflammatory effects.
Acetamide, N-(4-methylphenyl)-: Explored for its antimicrobial activity.
Uniqueness
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- stands out due to its unique furobenzopyran ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
130919-28-7 |
|---|---|
Molecular Formula |
C19H14N2O6 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(4-hydroxy-7-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H14N2O6/c1-10-8-12(22)15-16(24)11-5-7-25-17(11)19(18(15)27-10)26-9-14(23)21-13-4-2-3-6-20-13/h2-8,24H,9H2,1H3,(H,20,21,23) |
InChI Key |
ZWNYSBDYTJVSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


